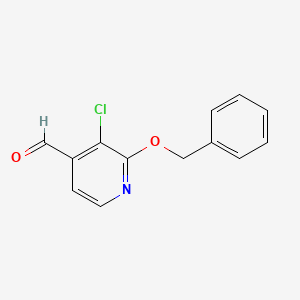
2-(Benzyloxy)-3-chloroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-chloroisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a benzyl ether group and a chlorine atom attached to an isonicotinaldehyde framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloroisonicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde as the starting material.
Chlorination: The isonicotinaldehyde undergoes chlorination to introduce the chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Benzylation: The chlorinated isonicotinaldehyde is then subjected to benzylation to introduce the benzyloxy group at the 2-position. This step typically involves the use of benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-chloroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: 2-(Benzyloxy)-3-chloronicotinic acid.
Reduction: 2-(Benzyloxy)-3-chloroisonicotinyl alcohol.
Substitution: 2-(Benzyloxy)-3-(substituted)isonicotinaldehyde derivatives.
Scientific Research Applications
2-(Benzyloxy)-3-chloroisonicotinaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-chloroisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and chloro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Similar structure but lacks the chlorine atom and aldehyde group.
3-Chloroisonicotinaldehyde: Lacks the benzyloxy group.
2-(Benzyloxy)-3-chloropyridine: Similar but lacks the aldehyde group.
Uniqueness
2-(Benzyloxy)-3-chloroisonicotinaldehyde is unique due to the presence of both the benzyloxy and chloro substituents on the isonicotinaldehyde framework. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
3-chloro-2-phenylmethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c14-12-11(8-16)6-7-15-13(12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
MIZOYABANBAEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

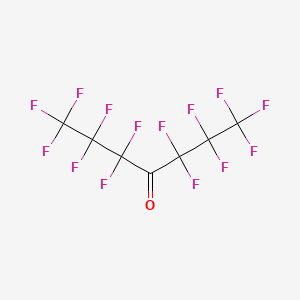

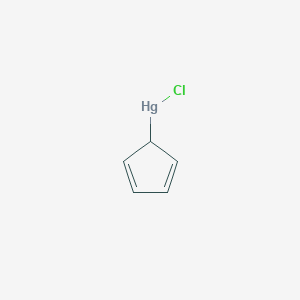
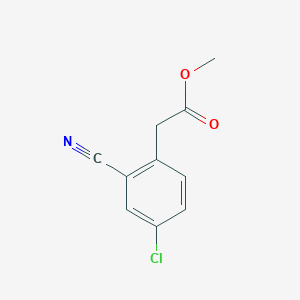
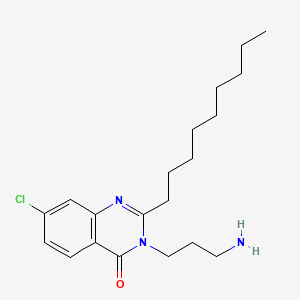
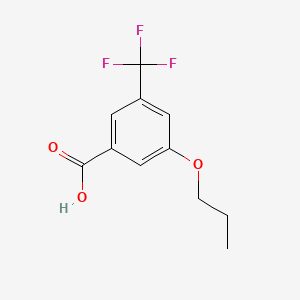
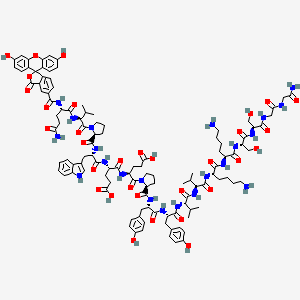
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
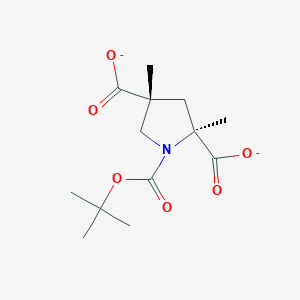
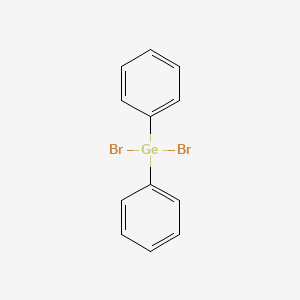
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
